1-Methyl-4-oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
NSC 211004 is a chemical compound that has garnered interest in various fields of scientific research
Chemical Reactions Analysis
NSC 211004 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often under specific conditions.
Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives of NSC 211004 that may have enhanced or modified properties.
Scientific Research Applications
NSC 211004 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is utilized in biological assays and experiments to understand its effects on cellular processes.
Medicine: NSC 211004 is investigated for its potential therapeutic properties and its role in drug development.
Industry: The compound is used in industrial processes that require specific chemical properties.
Mechanism of Action
The mechanism by which NSC 211004 exerts its effects involves interactions with molecular targets and pathways within cells. These interactions can lead to changes in cellular functions and processes, making the compound valuable for research in understanding disease mechanisms and developing new treatments.
Comparison with Similar Compounds
NSC 211004 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 515776: Utilized in studies related to platelet function and thromboembolic events.
Properties
CAS No. |
35957-18-7 |
---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-methyl-4-oxo-6-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-18-10-14(17(20)21)16(19)13-9-12(7-8-15(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,21) |
InChI Key |
BAVGNRBBLJKWPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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